2,6-Diaminopyrimidin-4-yl 4-methyl-5-oxocyclohexa-1,3-diene-1-sulfonate
Description
Properties
Molecular Formula |
C11H12N4O4S |
|---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
(2,6-diaminopyrimidin-4-yl) 4-methyl-5-oxocyclohexa-1,3-diene-1-sulfonate |
InChI |
InChI=1S/C11H12N4O4S/c1-6-2-3-7(4-8(6)16)20(17,18)19-10-5-9(12)14-11(13)15-10/h2-3,5H,4H2,1H3,(H4,12,13,14,15) |
InChI Key |
OLIKKSOAJCGNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(CC1=O)S(=O)(=O)OC2=NC(=NC(=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminopyrimidin-4-yl 4-methyl-5-oxocyclohexa-1,3-diene-1-sulfonate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the cyclohexadiene moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Diaminopyrimidin-4-yl 4-methyl-5-oxocyclohexa-1,3-diene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, solvents like dichloromethane (CH₂Cl₂), and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could yield more saturated cyclohexane derivatives.
Scientific Research Applications
2,6-Diaminopyrimidin-4-yl 4-methyl-5-oxocyclohexa-1,3-diene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,6-Diaminopyrimidin-4-yl 4-methyl-5-oxocyclohexa-1,3-diene-1-sulfonate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Challenges
- Synthetic Accessibility: The target compound’s synthesis likely involves sulfonation of a preformed dienone-pyrimidine intermediate, a step requiring precise temperature control to avoid dienone polymerization.
- Stability: The sulfonate group mitigates dienone instability, as seen in related compounds, but photodegradation remains a concern under UV light.
- The dienone moiety could enable unique covalent binding mechanisms.
5. Methodological Considerations
Crystallographic refinement using SHELX programs (e.g., SHELXL) is critical for resolving the compound’s stereochemistry and intermolecular interactions . Pharmacopeial standards () emphasize rigorous stereochemical naming, which aligns with the target compound’s need for precise structural documentation .
6. Conclusion 2,6-Diaminopyrimidin-4-yl 4-methyl-5-oxocyclohexa-1,3-diene-1-sulfonate occupies a niche between reactive dienones and stable sulfonated heterocycles. Its comparison to analogs highlights trade-offs between reactivity and stability, informed by crystallographic and pharmacopeial methodologies.
Biological Activity
2,6-Diaminopyrimidin-4-yl 4-methyl-5-oxocyclohexa-1,3-diene-1-sulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,6-Diaminopyrimidin-4-yl 4-methyl-5-oxocyclohexa-1,3-diene-1-sulfonate can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 293.35 g/mol
- IUPAC Name : 2,6-Diaminopyrimidin-4-yl 4-methyl-5-oxocyclohexa-1,3-diene-1-sulfonate
The compound features a pyrimidine ring substituted with amino groups and a sulfonate moiety, which may contribute to its biological activity.
Antiproliferative Effects
Recent studies have indicated that derivatives of pyrimidine compounds exhibit antiproliferative activity against various cancer cell lines. For instance, research has shown that certain pyrimidine derivatives can inhibit the growth of human tumor cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer) through mechanisms involving topoisomerase inhibition and apoptosis induction .
The biological activity of 2,6-Diaminopyrimidin-4-yl 4-methyl-5-oxocyclohexa-1,3-diene-1-sulfonate may involve the following mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I and II, enzymes critical for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and subsequent cell death .
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death through the activation of caspases and other apoptotic factors .
Case Studies
Several studies have explored the biological activity of related compounds:
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Pyrimidine Derivative A | HeLa | 15 | Topoisomerase I Inhibition | |
| Pyrimidine Derivative B | HCT116 | 10 | Apoptosis Induction | |
| Pyrimidine Derivative C | MCF7 | 20 | Cell Cycle Arrest |
These findings suggest that modifications to the pyrimidine scaffold can enhance biological activity, making it a promising area for further research.
Pharmacological Applications
Given its biological activity, 2,6-Diaminopyrimidin-4-yl 4-methyl-5-oxocyclohexa-1,3-diene-1-sulfonate has potential applications in:
- Cancer Therapy : Its ability to inhibit cell proliferation suggests it could be developed as an anticancer agent.
- Antimicrobial Activity : Some pyrimidine derivatives have exhibited antimicrobial properties, indicating potential use in treating infections .
- Enzyme Modulation : The compound may serve as a lead for developing inhibitors targeting specific enzymes involved in disease processes.
Q & A
Q. What are the standard synthetic protocols for preparing 2,6-Diaminopyrimidin-4-yl 4-methyl-5-oxocyclohexa-1-sulfonate?
- Methodology : A typical synthesis involves reacting 2,6-diaminopyrimidin-4-ol with 4-methyl-5-oxocyclohexa-1,3-diene-1-sulfonyl chloride in acetone under basic conditions (e.g., K₂CO₃ as a catalyst). The reaction is heated to 70–80°C for 4 hours, followed by filtration and purification via recrystallization or column chromatography. Elemental analysis (C, H, S) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) should confirm purity and structural integrity .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodology :
- Elemental Analysis : Compare experimental C, H, and S percentages with theoretical values (e.g., deviations <0.3% indicate high purity) .
- Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to verify functional groups (e.g., sulfonate peaks at ~120–130 ppm in ¹³C NMR).
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% area under the curve).
Q. What solvents and conditions are optimal for solubility and stability studies?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12). Stability can be assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For weakly acidic conditions, use phosphate buffer (pH 6.8) to avoid hydrolysis .
Advanced Research Questions
Q. How can low yields in sulfonation steps be addressed during synthesis?
- Methodology :
- Catalyst Optimization : Replace K₂CO₃ with stronger bases (e.g., DBU) to enhance nucleophilic substitution efficiency.
- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to improve sulfonyl chloride reactivity.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted diene intermediates) and adjust stoichiometry or reaction time .
Q. What experimental designs are recommended for evaluating bioactivity in inflammation or biofilm inhibition?
- Methodology :
- In Vitro Assays : Use RAW 264.7 macrophages for TNF-α/IL-6 ELISA to assess anti-inflammatory activity. For biofilm inhibition, employ Staphylococcus aureus cultures with crystal violet staining and OD₅₇₀ quantification.
- Dose-Response Curves : Test concentrations from 1–100 µM, with triplicate replicates, and analyze using nonlinear regression (GraphPad Prism) .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Methodology :
- High-Resolution Crystallography : Refine structural models using SHELXL (e.g., twin refinement for overlapping peaks) to resolve bond-length discrepancies.
- DFT Calculations : Compare experimental NMR shifts with computational predictions (Gaussian 16, B3LYP/6-311++G** basis set) to validate tautomeric forms or hydrogen-bonding networks .
Q. What strategies mitigate oxidative degradation during biological assays?
- Methodology :
- Antioxidant Additives : Include 0.1% ascorbic acid in cell culture media to stabilize the compound.
- LC-MS Stability Profiling : Monitor degradation products (e.g., sulfonic acid derivatives) under assay conditions and adjust incubation times accordingly .
Methodological Frameworks
- Data Contradiction Analysis : Cross-validate structural data using complementary techniques (e.g., XRD for spatial arrangement vs. NMR for dynamic behavior) .
- Experimental Design : Follow ’s guidelines for in vivo studies, including control groups, randomization, and blinded data analysis to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
